N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
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Overview
Description
N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.432. The purity is usually 95%.
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Scientific Research Applications
Computational and Pharmacological Potential
- Computational and Pharmacological Evaluation: Research into 1,3,4-oxadiazole and pyrazole novel derivatives, which includes compounds structurally similar to N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide, indicates potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These derivatives demonstrate binding and inhibitory effects in various assays, suggesting their utility in cancer and inflammation research (M. Faheem, 2018).
Reactivity Studies
- Reactivity of Triazine Derivatives: Studies on the reactivity of various triazine derivatives, closely related to the chemical structure , have been undertaken. These studies focus on understanding how these compounds react under different conditions, which is crucial for their potential application in various fields like medicinal chemistry and material science (L. Mironovich & D. Shcherbinin, 2014; L. Mironovich, M. Kostina, & A. Y. Podol’nikova, 2013).
Structure-Activity Relationships
- Structure-Activity Relationships in Kinase Inhibition: Investigations into the structure-activity relationships of certain pyrazolotriazine derivatives, such as BIRB 796, have demonstrated their efficacy as kinase inhibitors. These studies are significant for drug development, particularly in the treatment of autoimmune diseases (J. Regan et al., 2003).
Synthesis and Anti-HIV Activity
- Synthesis and Anti-HIV Activity of Naphthalene Derivatives: Research involving the synthesis of naphthalene derivatives, akin to the compound , has highlighted their potential anti-HIV activity. This points towards the usefulness of such compounds in developing new antiviral agents (Nawar S. Hamad et al., 2010).
Molecular Dimerization and Interaction Studies
- Molecular Dimerization: Studies on similar pyrazole compounds have examined their ability to form molecular dimers through intermolecular hydrogen bonds. Understanding such interactions is key for applications in crystallography and molecular design (Chun-yang Zheng, Dun-jia Wang, & Ling Fan, 2010).
Anti-Inflammatory and Antinociceptive Properties
- Novel Anti-Inflammatory Derivatives: The development of novel N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives, closely related to this compound, shows promising anti-inflammatory and antinociceptive properties. This research is essential in the search for new anti-inflammatory drugs (R. B. Lacerda et al., 2012).
Mechanism of Action
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, resulting in a biological response .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Result of Action
Based on its structural similarity to other compounds, it may have potential effects on cell proliferation, apoptosis, or other cellular processes .
Properties
IUPAC Name |
N-tert-butyl-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-21(2,3)23-19(27)12-25-20(28)18-11-17(24-26(18)13-22-25)16-10-6-8-14-7-4-5-9-15(14)16/h4-10,13,17-18,24H,11-12H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXDGBJHWGIKHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C(=O)C2CC(NN2C=N1)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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